molecular formula C7H10O4 B3195866 Ethyl 2-oxotetrahydrofuran-3-carboxylate CAS No. 936-13-0

Ethyl 2-oxotetrahydrofuran-3-carboxylate

Cat. No.: B3195866
CAS No.: 936-13-0
M. Wt: 158.15 g/mol
InChI Key: JVRMSXLSEPWFIT-UHFFFAOYSA-N
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Description

Ethyl 2-oxotetrahydrofuran-3-carboxylate (CAS 77513-58-7) is a cyclic ester featuring a tetrahydrofuran ring substituted with a ketone (2-oxo) and an ethyl carboxylate group at the 3-position. Its molecular formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol . This compound is widely used as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and functionalized heterocycles. Its structural versatility arises from the reactivity of the ketone and ester groups, enabling diverse transformations such as nucleophilic additions, cyclizations, and cross-coupling reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxooxolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-10-6(8)5-3-4-11-7(5)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRMSXLSEPWFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60918298
Record name Ethyl 2-oxooxolane-3-carboxylate
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Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77513-58-7, 936-13-0
Record name 3-Furancarboxylic acid, tetrahydro-2-oxo-, ethyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furoic acid, tetrahydro-2-oxo-, ethyl ester
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Record name Ethyl 2-oxooxolane-3-carboxylate
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Record name Ethyl (±)-tetrahydro-2-oxo-3-furoate
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Comparison with Similar Compounds

Structural and Reactivity Differences

  • Ester Group Variations: The ethyl ester (C₇H₁₀O₄) offers better solubility in nonpolar solvents compared to the methyl analog (C₆H₈O₄) due to its longer alkyl chain. This property makes it preferable for reactions requiring hydrophobic environments . Mthis compound (CAS 19406-00-9) is often used as an internal standard in NMR spectroscopy due to its distinct spectral properties .
  • Oxo Position and Ring Reactivity :

    • Ethyl 4-oxotetrahydrofuran-3-carboxylate (CAS 89898-51-1) exhibits different reactivity patterns, as the 4-oxo group alters the ring's electronic environment. This compound may undergo nucleophilic attacks at the 4-position rather than the 2-oxo site .
  • Substituent Effects :

    • Bulky substituents, such as benzyl and pentyloxy groups in Ethyl 3-benzyl-5-(pentyloxy)methyl-2-oxotetrahydrofuran-3-carboxylate, increase steric hindrance, reducing reaction rates but enabling stereoselective synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-oxotetrahydrofuran-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via alkylation or substitution reactions. For example, sodium metal in ethanol can act as a base to deprotonate intermediates, followed by reaction with halides (e.g., benzyl or allyl halides) under controlled temperatures (75–80°C) to yield derivatives . Catalysts like iodine or zinc iodide may enhance efficiency in analogous tetrahydrofuran derivatives, as seen in chloromethylation reactions . Key parameters include anhydrous conditions, low temperatures (<0°C for chloromethylation), and purification via chromatography .
Example Reaction Yield (%)ConditionsReference
Ethyl 3-benzyl-5-(isobutoxymethyl)-2-oxotetrahydrofuran-3-carboxylate68%Na/EtOH, 75–80°C, 2 h
Ethyl 3-allyl-2-oxo-5-pentyltetrahydrofuran-3-carboxylate89%Halide addition, 1 Torr

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Structural elucidation relies on:

  • Boiling points (e.g., 167–168°C at 1 Torr for derivatives) and refractive indices (nD ~1.4675) .
  • Elemental analysis (C, H, O percentages) to confirm purity .
  • Chromatography (HPLC, GC) for purification and solvent removal .

Q. What are the typical chemical reactions involving this compound?

  • Methodological Answer : The compound undergoes:

  • Nucleophilic substitution : Chloromethyl or ester groups react with amines, thiols, or alcohols .
  • Oxidation/Reduction : Carbonyl groups can be reduced to alcohols (NaBH₄) or oxidized to carboxylic acids (KMnO₄) .
  • Ester hydrolysis : Acidic/basic conditions yield carboxylic acids for further functionalization .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?

  • Methodological Answer : The electron-withdrawing oxo group activates the tetrahydrofuran ring for nucleophilic attack. For example, chloromethyl derivatives undergo SN2 reactions with amines, where steric hindrance and solvent polarity (e.g., DMSO vs. ethanol) influence reaction rates . Kinetic studies using NMR or IR spectroscopy can track intermediate formation .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : X-ray crystallography using programs like SHELXL refines bond angles and torsional strains. For example, SHELX algorithms resolve twinned crystals or high-resolution data, critical for confirming stereochemistry in fused-ring systems . Data collection at synchrotron facilities improves resolution for low-yield derivatives .

Q. How do structural modifications influence the bioactivity of this compound derivatives?

  • Methodological Answer : Substituents like chloromethyl or fluorobenzoyl groups enhance antimicrobial activity by targeting bacterial fatty acid synthesis (e.g., FASN inhibition) . Structure-activity relationship (SAR) studies compare IC₅₀ values against cancer cell lines (e.g., MCF-7) to optimize substituent positions .
Derivative Bioactivity TargetIC₅₀ (μM)Reference
Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylateMRSA inhibition12.5
Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylateKinase inhibition8.2

Q. How can researchers reconcile contradictory yield data in synthetic protocols?

  • Methodological Answer : Contradictions arise from solvent purity, catalyst loading, or reaction scale. For example, yields of 68–89% for allyl derivatives suggest optimizing halide stoichiometry and reaction time. DOE (Design of Experiments) models identify critical factors (e.g., temperature, pH) .

Q. What analytical methods validate the stability of this compound under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (>150°C for most esters) .
  • Accelerated Stability Testing : Expose samples to humidity/light and monitor degradation via HPLC .

Q. How can computational modeling predict the reactivity of this compound?

  • Methodological Answer : DFT (Density Functional Theory) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. MD (Molecular Dynamics) simulations model solvent effects on reaction pathways .

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